4,5-Dioxopentanoic acid

Description

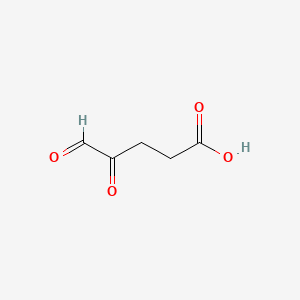

Structure

3D Structure

Properties

IUPAC Name |

4,5-dioxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-3-4(7)1-2-5(8)9/h3H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUFRVYVNKGICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208493 | |

| Record name | 4,5-Dioxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gamma-delta-Dioxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5976-90-9 | |

| Record name | 4,5-Dioxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5976-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dioxovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dioxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Metabolic Fates of 4,5 Dioxopentanoic Acid

Generation of 4,5-Dioxopentanoic Acid via the C5 Pathway in Tetrapyrrole Biosynthesis

4,5-Dioxopentanoic acid, also known as γ,δ-dioxovalerate, is a key intermediate in the C5 pathway of tetrapyrrole biosynthesis. nih.gov This pathway is the primary route for the synthesis of 5-aminolevulinic acid (ALA), the universal precursor for all tetrapyrroles, including hemes, chlorophylls, and vitamin B12, in most bacteria, archaea, and plants. mdpi.comnih.govmdpi.com

Formation from Glutamate (B1630785) and its Derivatives

The C5 pathway initiates with the amino acid glutamate. In a series of enzymatic reactions, glutamate is first ligated to a transfer RNA (tRNA) molecule to form L-glutamyl-tRNA, a reaction catalyzed by glutamyl-tRNA synthetase (GluTS). mdpi.comnih.gov This step is followed by the NADPH-dependent reduction of the activated α-carboxyl group of the tRNA-bound glutamate by glutamyl-tRNA reductase (GluTR), yielding glutamate-1-semialdehyde (B1620169) (GSA). mdpi.comnih.gov While some literature describes the direct conversion of GSA to ALA, other evidence suggests that 4,5-dioxopentanoic acid can be an intermediate in this process.

Role as a Precursor to 5-Aminolevulinic Acid (ALA)

4,5-Dioxopentanoic acid serves as a direct precursor to 5-aminolevulinic acid (ALA). The conversion is a transamination reaction where an amino group is transferred to 4,5-dioxopentanoic acid. nih.gov Specifically, L-alanine:4,5-dioxovaleric acid aminotransferase (EC 2.6.1.43) catalyzes the transfer of an amino group from L-alanine to 4,5-dioxopentanoic acid, yielding ALA and pyruvate (B1213749). nih.gov This enzymatic activity has been identified in various organisms, including the bacterium Rhodopseudomonas spheroides and in plant preparations. nih.govnih.gov The final step in the canonical C5 pathway is the transamination of glutamate-1-semialdehyde (GSA) by glutamate-1-semialdehyde aminotransferase (GSA-AM) to produce ALA. mdpi.comnih.gov

Comparative Analysis of C5 Pathway Across Diverse Organisms

The C5 pathway is the predominant route for ALA synthesis in a wide range of organisms, including most bacteria, archaea, and plants. mdpi.commdpi.com In contrast, animals, fungi, and purple non-sulfur photosynthetic bacteria utilize the C4 pathway, also known as the Shemin pathway, which involves the condensation of succinyl-CoA and glycine (B1666218). mdpi.comnih.govd-nb.info The C5 pathway is considered to have evolved earlier than the C4 pathway. nih.gov The presence and activity of the key enzymes of the C5 pathway, glutamyl-tRNA reductase and glutamate-1-semialdehyde aminotransferase, have been confirmed in various organisms, highlighting its conserved nature. For instance, cell-free extracts of the anaerobic eubacterium Clostridium thermoaceticum have been shown to catalyze ALA synthesis from glutamate via the C5 pathway. nih.gov

| Organism Group | Predominant ALA Biosynthesis Pathway | Key Enzymes (C5 Pathway) | Initial Substrate (C5 Pathway) |

| Most Bacteria | C5 Pathway | Glutamyl-tRNA synthetase, Glutamyl-tRNA reductase, Glutamate-1-semialdehyde aminotransferase | Glutamate |

| Archaea | C5 Pathway | Glutamyl-tRNA synthetase, Glutamyl-tRNA reductase, Glutamate-1-semialdehyde aminotransferase | Glutamate |

| Plants | C5 Pathway | Glutamyl-tRNA synthetase, Glutamyl-tRNA reductase, Glutamate-1-semialdehyde aminotransferase | Glutamate |

| Animals | C4 Pathway | 5-Aminolevulinate Synthase | Glycine and Succinyl-CoA |

| Fungi | C4 Pathway | 5-Aminolevulinate Synthase | Glycine and Succinyl-CoA |

| Purple non-sulfur photosynthetic bacteria | C4 Pathway | 5-Aminolevulinate Synthase | Glycine and Succinyl-CoA |

Intermediary Role of 4,5-Dioxopentanoic Acid in Lysine (B10760008) and Hydroxylysine Catabolism

Beyond its role in tetrapyrrole biosynthesis, 4,5-dioxopentanoic acid also appears as an intermediate in the catabolism of the amino acids lysine and hydroxylysine. The degradation of these amino acids is crucial for maintaining amino acid homeostasis and providing intermediates for other metabolic pathways. nih.gov

Production from Specific Amino Acid Degradation Routes

In mammals, lysine degradation primarily occurs through two main pathways: the saccharopine pathway and the pipecolic acid pathway. nih.govresearchgate.net The saccharopine pathway, which is confined to the mitochondria, is the major route for lysine catabolism. nih.gov The pipecolic acid pathway represents an alternative route. Both pathways converge at the formation of α-aminoadipate semialdehyde. researchgate.netnih.gov

The degradation of hydroxylysine, a modified amino acid found in collagen, also involves several enzymatic steps. In this pathway, 5-hydroxy-L-lysine is first phosphorylated by hydroxylysine kinase to form 5-phosphohydroxy-L-lysine. nih.gov This phosphorylated intermediate is then cleaved by an ammoniophospholyase, AGXT2L2, to yield ammonia, inorganic phosphate (B84403), and 2-aminoadipate semialdehyde. nih.gov It is through the subsequent metabolism of these intermediates from both lysine and hydroxylysine degradation that 4,5-dioxopentanoic acid can be formed.

Subsequent Metabolic Conversions in Lysine Catabolic Pathways

The catabolism of lysine and hydroxylysine ultimately leads to the production of acetyl-CoA, which can then enter the citric acid cycle for energy production. researchgate.net The intermediates generated during these pathways can be channeled into various metabolic routes. For instance, α-aminoadipate, derived from the oxidation of α-aminoadipate semialdehyde, is a key intermediate. frontiersin.orgresearchgate.net While the direct conversion of a lysine or hydroxylysine degradation intermediate to 4,5-dioxopentanoic acid is not as well-defined as its role in the C5 pathway, the structural similarity of intermediates suggests its potential formation through transamination or oxidation-reduction reactions.

| Pathway | Key Intermediate(s) | End Product(s) of the Pathway | Organisms |

| Lysine Catabolism (Saccharopine Pathway) | Saccharopine, α-Aminoadipate semialdehyde | Acetyl-CoA | Animals, Plants, Bacteria |

| Lysine Catabolism (Pipecolic Acid Pathway) | Pipecolic acid, Δ1-Piperideine-6-carboxylate | Acetyl-CoA | Mammals |

| Hydroxylysine Catabolism | 5-Phosphohydroxy-L-lysine, 2-Aminoadipate semialdehyde | Acetyl-CoA | Vertebrates |

Alternative or Ancillary Biosynthetic Routes of 4,5-Dioxopentanoic Acid

The primary biosynthetic pathways leading to the formation of 4,5-dioxopentanoic acid in biological systems are not well-established. However, it is presumed to be an intermediate in various metabolic processes. ontosight.ai Ancillary or alternative routes for its synthesis likely involve the oxidation of specific precursor molecules. ontosight.ai The high reactivity of its two keto groups makes it a plausible, albeit transient, molecule in a number of bioorganic reactions. ontosight.ai

Research into the biosynthesis of related keto acids may offer potential, though currently speculative, models for the formation of 4,5-dioxopentanoic acid. For instance, analogous pathways involving the enzymatic conversion of amino acid or fatty acid skeletons could theoretically lead to its production. However, specific enzymes and substrates directly responsible for the synthesis of 4,5-dioxopentanoic acid have not been definitively identified in the scientific literature.

Table 1: Putative Ancillary Biosynthetic Reactions for 4,5-Dioxopentanoic Acid

| Precursor Family | Potential Reaction Type | Hypothetical Enzyme Class | Resulting Intermediate |

| Amino Acids (e.g., Glutamate derivatives) | Oxidative Deamination / Transamination | Aminotransferase / Dehydrogenase | 4,5-Dioxopentanoic acid |

| Fatty Acid Metabolism Intermediates | Oxidation | Oxidase / Dehydrogenase | 4,5-Dioxopentanoic acid |

| Carbohydrate Derivatives | Glycolytic/TCA Cycle Shunt | Lyase / Synthase | 4,5-Dioxopentanoic acid |

This table is based on general biochemical principles, as specific pathways for 4,5-dioxopentanoic acid are not well-documented. ontosight.ai

Terminal Metabolic Transformations and Fates of 4,5-Dioxopentanoic Acid in Biological Systems

Once formed, 4,5-dioxopentanoic acid is expected to undergo further metabolic transformations, serving as an intermediate in the synthesis or breakdown of other molecules. ontosight.ai Its ultimate fate within a biological system is dependent on the specific metabolic needs and enzymatic capabilities of the organism.

Potential metabolic fates include:

Reduction: The keto groups of 4,5-dioxopentanoic acid are susceptible to reduction by reductase enzymes, which would convert them into hydroxyl groups, forming various hydroxy-keto or dihydroxy acids.

Transamination: The keto groups could potentially undergo transamination to introduce amino groups, thereby converting the molecule into an amino acid derivative.

Decarboxylation: The carboxylic acid group could be removed through decarboxylation, leading to a shorter carbon skeleton.

Further Oxidation: The molecule could be further oxidized, potentially leading to cleavage of the carbon chain and entry into central metabolic pathways like the citric acid cycle.

The study of compounds with similar structures has implicated them in the metabolism of certain amino acids and fatty acids, suggesting that 4,5-dioxopentanoic acid could be channeled into these pathways. ontosight.ai However, the specific enzymes that catalyze its degradation and the resultant metabolic products have yet to be fully characterized. Research in this area is driven by the potential to understand metabolic disorders and to design novel enzymatic catalysts. ontosight.ai

Table 2: Potential Metabolic Fates of 4,5-Dioxopentanoic Acid

| Transformation Process | Enzyme Class (Putative) | Potential Product(s) | Metabolic Significance |

| Reduction | Reductase / Dehydrogenase | 4-hydroxy-5-oxopentanoic acid / 5-hydroxy-4-oxopentanoic acid / 4,5-dihydroxypentanoic acid | Precursor for other molecules, detoxification |

| Transamination | Transaminase | Amino-substituted pentanoic acid derivatives | Entry into amino acid metabolism |

| Oxidative Decarboxylation | Decarboxylase / Dehydrogenase Complex | Succinyl-CoA or related intermediates | Entry into the Citric Acid Cycle for energy production |

This table outlines hypothetical metabolic transformations, as the definitive terminal fates of 4,5-dioxopentanoic acid in biological systems are an area of ongoing research. ontosight.ai

Enzymology and Reaction Mechanisms Involving 4,5 Dioxopentanoic Acid

Enzymes Utilizing 4,5-Dioxopentanoic Acid as a Substrate

Other Enzymatic Pathways Involving 4,5-Dioxopentanoic Acid Conversion

While the transamination of 4,5-dioxopentanoic acid (also known as 4,5-dioxovaleric acid) is a significant metabolic route, other enzymatic pathways also utilize this compound as a substrate. These pathways highlight the diverse metabolic potential of 4,5-dioxopentanoic acid and its role as an intermediate in various biochemical transformations.

Another key conversion is the transamination reaction that leads to the formation of 5-aminolevulinic acid, a crucial precursor for porphyrin biosynthesis in some organisms. nih.gov This reaction is catalyzed by L-alanine: 4,5-dioxovaleric acid aminotransferase (also referred to as dioxovalerate transaminase). nih.gov In this reaction, L-alanine serves as the amino group donor for the conversion of 4,5-dioxopentanoic acid. nih.gov The reverse reaction, where 5-aminolevulinate and pyruvate (B1213749) react to form 4,5-dioxopentanoate (B1258115) and L-alanine, is also known and is catalyzed by aminolevulinate transaminase (EC 2.6.1.43). genome.jp

Furthermore, enzymes such as amine dehydrogenases (AmDHs) have been identified that act on structurally similar keto acids. For instance, AmDH-4 from Streptomyces virginae can catalyze the reductive amination of 4-oxopentanoic acid, demonstrating the potential for similar enzymatic transformations of 4,5-dioxopentanoic acid to yield novel amino acids. nih.gov Additionally, the reduction of dioxo acids can be achieved by 2,5-dioxopentanoate reductase and other engineered ketoreductases, which catalyze the reduction of diketones to their corresponding hydroxy acids.

Cofactor Dependence and Allosteric Modulation of 4,5-Dioxopentanoic Acid-Related Enzymes

The catalytic activity of enzymes that transform 4,5-dioxopentanoic acid is critically dependent on specific cofactors or co-substrates. These non-protein chemical compounds are essential for the enzymes to perform their catalytic functions.

L-alanine: 4,5-dioxovaleric acid aminotransferase is a pyridoxal-phosphate (PLP) dependent enzyme. genome.jp PLP, a derivative of vitamin B6, is covalently bound to the enzyme and plays a direct role in the transamination mechanism by acting as an intermediate carrier of the amino group from the donor (L-alanine) to the acceptor (4,5-dioxopentanoic acid). nih.govnih.gov

Glyoxalase I is a metalloenzyme that requires a metal ion, such as Mg²⁺, for its activity. nih.gov Furthermore, it utilizes glutathione (B108866) (GSH) as a co-substrate in its catalytic cycle. The presence of glutathione was shown to inhibit the conversion of 4,5-dioxopentanoic acid to aminolevulinic acid in bovine liver homogenates, highlighting its essential role in the glyoxalase I pathway. nih.gov

Amine Dehydrogenases (AmDHs) , which catalyze reductive amination, are dependent on a nicotinamide (B372718) cofactor, typically NADH or NADPH, as a source of hydrides for the reduction step. nih.govrsc.org

Other related enzymes, such as Carboxylic Acid Reductases (CARs) and CoA ligases , which could potentially act on 4,5-dioxopentanoic acid, require NADPH and ATP, respectively. academie-sciences.fr

Table 1: Cofactor Dependence of Enzymes Acting on 4,5-Dioxopentanoic Acid and Related Substrates

| Enzyme | Required Cofactor/Co-substrate | Reference |

|---|---|---|

| L-alanine: 4,5-dioxovaleric acid aminotransferase | Pyridoxal-phosphate (PLP) | genome.jp |

| Glyoxalase I | Glutathione (GSH), Metal ions (e.g., Mg²⁺) | nih.gov |

| Amine Dehydrogenase (AmDH) | NADH/NADPH | nih.govrsc.org |

| Carboxylic Acid Reductase (CAR) | NADPH | academie-sciences.fr |

| CoA Ligase | ATP | academie-sciences.fr |

Allosteric modulation, where the binding of a molecule at a site other than the active site alters the enzyme's activity, is a fundamental mechanism of metabolic regulation. frontiersin.orggoogle.com While specific allosteric modulators for enzymes that directly convert 4,5-dioxopentanoic acid are not extensively documented in current literature, the principles of allosteric control are highly relevant. For these enzymes, the binding of metabolic intermediates could potentially upregulate or downregulate their activity to meet the cell's metabolic demands, thereby controlling the flux of 4,5-dioxopentanoic acid into different pathways. For instance, the activity of PLP-dependent enzymes can be influenced by the cellular availability of the PLP coenzyme itself. nih.gov

Enzyme Engineering and Biocatalytic Approaches for 4,5-Dioxopentanoic Acid Transformations

The unique chemical structure of 4,5-dioxopentanoic acid makes it and its related enzymes attractive targets for enzyme engineering and biocatalysis, aiming to create novel synthetic pathways for valuable chemicals.

Enzyme Engineering

The modification of existing enzymes to alter their substrate specificity, stability, or catalytic efficiency is a powerful tool in biotechnology.

Broadening Substrate Specificity: Wild-type enzymes often have narrow substrate scopes. For example, wild-type lactate (B86563) dehydrogenases could not efficiently reduce bulky α-keto acids like N-protected (S)-4-amino-2-oxopentanoic acid. acs.org However, a genetically engineered mutant of D-hydroxyisocaproate dehydrogenase (H205Q) proved to be an excellent catalyst for this transformation, producing the corresponding (2R,4S)-4-amino-2-hydroxy acid with high yield and diastereoselectivity. acs.org This demonstrates how protein engineering can overcome the limitations of natural enzymes.

Active Site Modification: The engineering of ω-transaminases provides another key example. The L57A variant of an ω-transaminase from Ochrobactrum anthropi showed a 48-fold increase in activity for 2-oxopentanoic acid compared to the wild-type enzyme. asm.org This was achieved through alanine (B10760859) scanning mutagenesis, which identified that reducing the size of the L57 residue created additional space in the active site's small pocket, allowing it to accommodate bulkier substrates. asm.orgnih.gov

Computational Design: Modern approaches include the computational design of entirely new enzyme functionalities. This has been used to conceptualize novel dehydrogenases capable of converting related substrates like 4-hydroxy-2-oxo-pentanoic acid into 2,4-dioxo-pentanoic acid. google.com

Biocatalytic Approaches

Engineered and wild-type enzymes are increasingly used in practical biocatalytic processes, including multi-enzyme cascade reactions.

One-Pot Synthesis: Chemoenzymatic strategies can streamline multi-step syntheses. A one-pot process has been developed for producing enantiopure 4-amino-2-hydroxy acids from CBZ-protected 4-amino-2-keto esters. acs.org This process first uses a lipase (B570770) for ester hydrolysis to generate the α-keto acid, followed by stereoselective reduction using an engineered dehydrogenase in the same reaction vessel. acs.org

Novel Amide Synthesis: Carboxylic acid reductases (CARs) can be harnessed for novel reactions. While they naturally reduce carboxylic acids to aldehydes, the acyl adenylate and enzyme-thioester intermediates can be intercepted by amines to produce amides, a reaction that has been optimized through enzyme engineering. academie-sciences.fr This approach could theoretically be applied to 4,5-dioxopentanoic acid to synthesize a range of amide derivatives.

Table 2: Examples of Engineered Enzymes for Keto Acid Transformations

| Enzyme | Modification | Substrate | Application/Improvement | Reference |

|---|---|---|---|---|

| D-hydroxyisocaproate dehydrogenase | H205Q mutant | N-protected (S)-4-amino-2-oxopentanoic acid | Broadened substrate specificity; efficient reduction of a bulky keto acid. | acs.org |

| ω-Transaminase (from O. anthropi) | L57A variant | 2-Oxopentanoic acid | 48-fold increased activity by expanding the active site pocket. | asm.org |

| Amine Dehydrogenase (AmDH4) | Wild-Type | 4-Oxopentanoic acid | Used in a cascade with cofactor regeneration for amino acid synthesis. | nih.govrsc.org |

Regulation and Control Mechanisms of 4,5 Dioxopentanoic Acid Metabolism

Transcriptional and Translational Control of Enzymes in 4,5-Dioxopentanoic Acid Pathways

The expression of enzymes involved in the synthesis and conversion of 4,5-dioxopentanoic acid is tightly controlled at the transcriptional level, responding to various cellular signals and metabolic demands. A key enzyme in this pathway is L-alanine:4,5-dioxovalerate transaminase, which catalyzes the conversion of DOVA to 5-aminolevulinate.

Studies have demonstrated that the induction of L-alanine:4,5-dioxovalerate transaminase by substances like phenylhydrazine, which induces anemia, can be blocked by the transcriptional inhibitor actinomycin (B1170597) D. nih.gov This indicates that the regulation of this enzyme's synthesis occurs at the level of gene transcription. nih.gov Furthermore, the intracellular heme concentration appears to be a critical regulator. Depletion of the cellular heme pool leads to an induction of L-alanine:4,5-dioxovalerate transaminase activity, suggesting a feedback control mechanism where the end-product of the pathway, heme, represses the transcription of a key enzyme in its own synthesis. nih.gov

While the specific transcription factors and regulatory elements in the promoter regions of the genes encoding DOVA-metabolizing enzymes are not yet fully elucidated, the evidence points towards a responsive system that can modulate enzyme levels based on the cell's requirement for tetrapyrrole biosynthesis.

Post-Translational Modifications Affecting the Activity of 4,5-Dioxopentanoic Acid-Interacting Enzymes

Post-translational modifications (PTMs) represent another layer of regulation for enzymes involved in 4,5-dioxopentanoic acid metabolism. These modifications can rapidly alter an enzyme's activity, localization, or stability without changing its expression level.

One notable example of post-translational regulation involves the distinct cytosolic and mitochondrial forms of L-alanine:4,5-dioxovalerate transaminase. core.ac.uk The cytosolic form of the enzyme can be processed by partial digestion with papain, which results in a significant increase in its enzymatic activity, making it comparable to the mitochondrial form. core.ac.uk This suggests that the cytosolic enzyme may exist in a less active state and can be activated through proteolytic processing.

Although specific details on other PTMs like phosphorylation, acetylation, or glycosylation for DOVA-metabolizing enzymes are not extensively documented, the presence of distinct isoforms with different properties points to the importance of post-translational events in regulating the flux of 4,5-dioxopentanoic acid through its metabolic pathways.

Allosteric Regulation and Feedback Inhibition in 4,5-Dioxopentanoic Acid Flux

The activity of enzymes in the 4,5-dioxopentanoic acid pathway is also modulated by allosteric regulation and feedback inhibition, allowing for rapid adjustments to metabolic flux in response to changing concentrations of key metabolites.

A primary example of feedback inhibition is the regulation of L-alanine:4,5-dioxovalerate transaminase by heme. Hemin, an oxidized form of heme, has been shown to inhibit the activity of the mitochondrial form of this enzyme both in vitro and in vivo. core.ac.uk This feedback mechanism ensures that the production of 5-aminolevulinate, and subsequently heme, is tightly controlled. When heme levels are sufficient, the pathway is downregulated to prevent the accumulation of potentially toxic intermediates. Conversely, a decrease in the intracellular heme pool alleviates this inhibition, leading to an increase in enzyme activity. nih.gov

Interestingly, the cytosolic and mitochondrial forms of L-alanine:4,5-dioxovalerate transaminase exhibit different responses to hemin. While the mitochondrial enzyme is inhibited, the cytosolic form is stimulated by the same compound. core.ac.uk This differential regulation suggests distinct roles for the two isoforms in cellular metabolism.

Furthermore, studies on L-glutamate:4,5-dioxovaleric acid aminotransferase from Euglena gracilis have revealed competitive inhibition by glyoxylate (B1226380) with respect to DOVA, indicating that the activity of this enzyme can be influenced by the levels of other metabolites. nih.gov

Subcellular Localization and Compartmentalization of 4,5-Dioxopentanoic Acid Metabolism

The segregation of metabolic pathways into different subcellular compartments is a fundamental mechanism for regulating metabolic flux and preventing interference between competing reactions. The metabolism of 4,5-dioxopentanoic acid is a clear example of this principle.

Key enzymes of the DOVA pathway have been identified in both the mitochondria and the cytosol. core.ac.uk In rat liver and kidney, L-alanine:4,5-dioxovalerate transaminase is predominantly found in the mitochondria. core.ac.uk However, a distinct cytosolic form of the enzyme also exists. core.ac.uk

This compartmentalization allows for differential regulation of the pathway in various cellular locations. For instance, the mitochondrial and cytosolic forms of L-alanine:4,5-dioxovalerate transaminase display opposing responses to hemin, with the mitochondrial enzyme being inhibited and the cytosolic one being stimulated. core.ac.uk This suggests that the mitochondrial pathway may be more directly involved in the tightly regulated synthesis of heme for mitochondrial cytochromes, while the cytosolic pathway might serve other functions or respond to different regulatory cues.

The existence of these separate pools of enzymes and metabolites allows the cell to maintain independent control over the same metabolic conversion in different parts of the cell, thereby achieving a more sophisticated level of metabolic regulation.

Interplay with Broader Metabolic Signaling Networks

The synthesis of 5-aminolevulinate, the product of DOVA transamination, is a critical control point for the entire tetrapyrrole biosynthetic pathway. The regulation of this pathway is intertwined with the metabolism of amino acids, as L-alanine and glutamate (B1630785) serve as amino donors for the transaminase reaction. core.ac.uknih.gov

Furthermore, the connection to heme biosynthesis links the DOVA pathway to a wide range of cellular processes that depend on heme-containing proteins, such as respiration (cytochromes) and detoxification (cytochrome P450 enzymes). The feedback regulation by heme ensures that the production of this vital molecule is coordinated with the cell's demand. nih.govcore.ac.uk

Fundamental Biological Functions and Molecular Interactions of 4,5 Dioxopentanoic Acid

Contribution of 4,5-Dioxopentanoic Acid to Tetrapyrrole and Heme Homeostasis

Tetrapyrroles, such as chlorophyll (B73375) and heme, are vital pigments and cofactors in virtually all living organisms, participating in fundamental processes like photosynthesis and oxygen transport. researchgate.netresearchgate.net The biosynthesis of all tetrapyrroles proceeds from a common precursor, 5-aminolevulinic acid (ALA). researchgate.netresearchgate.net 4,5-Dioxopentanoic acid is implicated as a direct precursor to ALA in certain alternative biosynthetic routes.

In many plants, algae, and some bacteria, the primary route for ALA synthesis is the C5 pathway, which utilizes the intact five-carbon skeleton of glutamate (B1630785). google.comnih.gov However, an alternative pathway for ALA formation has been identified where 4,5-dioxopentanoic acid plays a central role. nih.gov In this route, 4,5-dioxopentanoic acid serves as an amino group acceptor in a transamination reaction to yield ALA. nih.gov Studies using the unicellular green alga Scenedesmus obliquus have demonstrated that labeled 4,5-dioxopentanoic acid can be formed from glutamate, suggesting it is an intermediate in the C5 pathway. nih.gov This transamination reaction, often utilizing L-alanine as the amino donor, provides a secondary mechanism for producing the essential chlorophyll precursor, ALA. nih.gov

Heme, the iron-containing protoporphyrin IX, is an essential prosthetic group for a multitude of proteins, including hemoglobin, cytochromes, and catalases. researchgate.net The biosynthesis of its precursor, ALA, occurs via two main conserved pathways. researchgate.netgoogle.com The C4 pathway, found in animals, fungi, and α-proteobacteria, involves the condensation of glycine (B1666218) and succinyl-CoA, catalyzed by ALA synthase. google.com The C5 pathway, prevalent in plants, algae, and most bacteria, forms ALA from glutamate. google.com

In addition to these primary routes, an alternative pathway involving 4,5-dioxopentanoic acid has been proposed in mammalian cells. nih.gov This pathway mirrors the one observed in photosynthetic organisms, where 4,5-dioxopentanoic acid is converted to ALA through a transamination reaction with an amino donor like L-alanine. nih.gov While the ALA synthase-mediated C4 pathway is the principal source of ALA for heme synthesis in mammals, the existence of the 4,5-dioxopentanoic acid-dependent pathway suggests a potential alternative or supplementary route for maintaining heme homeostasis. nih.gov

| Pathway Name | Organism Type | Precursors | Key Intermediate | Product |

| C5 Pathway | Plants, Algae, Bacteria | Glutamate | Glutamyl-tRNA, Glutamate-1-semialdehyde (B1620169) | 5-Aminolevulinic acid (ALA) |

| C4 Pathway | Animals, Fungi | Glycine, Succinyl-CoA | α-amino-β-ketoadipic acid | 5-Aminolevulinic acid (ALA) |

| Alternative Pathway | Photosynthetic Organisms, Mammals | L-alanine, 4,5-Dioxopentanoic acid | - | 5-Aminolevulinic acid (ALA) |

Function as a Key Intermediate in Amino Acid Catabolism and Interconnections with Central Metabolism

4,5-Dioxopentanoic acid is positioned at a crossroads between amino acid metabolism and central energy-producing pathways. Its formation and consumption are directly linked to the catabolism of amino acids, particularly L-alanine, through the previously mentioned transamination reaction catalyzed by L-alanine:4,5-dioxovaleric acid aminotransferase. nih.gov In this reversible reaction, the amino group from L-alanine is transferred to 4,5-dioxopentanoic acid, yielding pyruvate (B1213749) and ALA.

The connection to central metabolism is established through the precursors of the heme synthesis pathway. In the C4 pathway, ALA is synthesized from glycine and succinyl-CoA. google.com Succinyl-CoA is a critical intermediate of the tricarboxylic acid (TCA) cycle, the central hub of cellular respiration that metabolizes sugars, fats, and proteins. researchgate.net Therefore, 4,5-dioxopentanoic acid, as a derivative of ALA, is metabolically linked to this core pathway.

Biochemical Consequences of Altered 4,5-Dioxopentanoic Acid Flux in Cellular Systems

Under normal physiological conditions, the concentration of 4,5-dioxopentanoic acid is kept low. However, in certain pathological states, its flux can be significantly altered, leading to detrimental biochemical effects. Conditions such as acute intermittent porphyria and lead poisoning (plumbism) involve the inhibition of key enzymes in the heme biosynthetic pathway, such as ALA dehydratase. ucla.edubiotechnologia-journal.org This enzymatic block leads to a substantial accumulation of the precursor, 5-aminolevulinic acid (ALA). biotechnologia-journal.org

The excess ALA can undergo a metal-catalyzed auto-oxidation, generating reactive oxygen species (ROS) and the final oxidation product, 4,5-dioxopentanoic acid. biotechnologia-journal.orgresearchgate.net The increased formation of 4,5-dioxopentanoic acid is thus a marker of the oxidative stress associated with these diseases. researchgate.net This overload contributes to a pro-oxidizing cellular environment, where accumulated ALA and its derivative DOVA promote oxidative damage to essential biomolecules, including lipids, proteins, and nucleic acids. ucla.edubiotechnologia-journal.org

Molecular Reactivity of 4,5-Dioxopentanoic Acid and its Derivatives with Biomolecules

The chemical structure of 4,5-Dioxopentanoic acid, featuring two highly electrophilic ketone groups, makes it a reactive molecule capable of interacting with various nucleophilic sites on biomolecules. ontosight.ainih.gov This reactivity underlies its genotoxic and cytotoxic effects when present at elevated concentrations. ucla.edu

Research has firmly established that 4,5-dioxopentanoic acid is an efficient alkylating agent that can damage genetic material. acs.org It readily reacts with the guanine (B1146940) moieties within both free nucleosides and intact DNA. biotechnologia-journal.orgacs.org The reaction proceeds through the formation of a Schiff base between one of the ketone functions of DOVA and the exocyclic N²-amino group of 2'-deoxyguanosine (B1662781). acs.org The formation of these DNA adducts represents a form of genotoxic damage that can lead to mutations, potentially contributing to the increased risk of liver cancer observed in patients with acute intermittent porphyria. researchgate.netacs.org

In addition to nucleic acids, 4,5-dioxopentanoic acid reacts with proteins. researchgate.net As a dicarbonyl compound, it can act as a cross-linking agent, forming both intra- and inter-molecular covalent bonds with protein side chains, leading to protein aggregation and loss of function. nih.govresearchgate.net

| Interacting Biomolecule | Type of Reaction | Site of Interaction | Consequence |

| DNA | Alkylation (Schiff base formation) | N²-amino group of guanine | Formation of DNA adducts, Genotoxicity |

| Proteins | Covalent cross-linking | Nucleophilic amino acid residues | Protein aggregation, Loss of function |

Mechanisms of Schiff Base Formation and Alkylation Reactions

4,5-Dioxopentanoic acid (DOVA), also known as 4,5-dioxovaleric acid, is a reactive dicarbonyl compound that can participate in significant molecular interactions, including the formation of Schiff bases and alkylation reactions. These reactions are particularly relevant to its interaction with biological macromolecules like DNA.

Schiff Base Formation: The chemical structure of DOVA, featuring two oxo groups at the 4- and 5-positions, makes it susceptible to reactions with primary amino groups. One of the most significant of these interactions is the formation of a Schiff base with the exocyclic amino group of nucleobases in DNA. Research has established that DOVA can react with the N²-amino group of 2'-deoxyguanosine (dGuo). This reaction involves a nucleophilic attack from the guanine amino group to one of the carbonyl carbons of DOVA, leading to a covalently bound adduct. This initial imine linkage is a hallmark of Schiff base chemistry.

Alkylation Reactions: DOVA is recognized as an efficient alkylating agent, a property that contributes to its genotoxic potential. The formation of the Schiff base with guanine is a key step in this process. Following the initial reaction, the adduct can undergo further stabilization. Studies have shown that the guanine moieties within isolated DNA are susceptible to this alkylation, demonstrating that the reaction is not limited to free nucleosides. The accumulation of 5-aminolevulinic acid (ALA), which can be oxidized to DOVA, is associated with certain pathological conditions, and the DNA alkylating property of DOVA is considered a contributing factor to the increased cancer risk observed in these diseases.

The table below summarizes the key reactive properties of 4,5-dioxopentanoic acid.

Table 1: Reactive Mechanisms of 4,5-Dioxopentanoic Acid

| Reaction Type | Interacting Molecule | Moiety | Product/Outcome | Reference(s) |

|---|---|---|---|---|

| Schiff Base Formation | 2'-Deoxyguanosine (dGuo) | N²-amino group | Covalent DOVA-dGuo adduct | ,, |

| Alkylation | DNA | Guanine moieties | DNA adducts | ,, |

Comparative Biochemical Roles of 4,5-Dioxopentanoic Acid Across Biological Domains

The biochemical significance of 4,5-dioxopentanoic acid varies across the different domains of life—Bacteria, Archaea, and Eukarya—primarily in its relation to tetrapyrrole biosynthesis and amino acid metabolism.

Bacteria: In some bacteria, DOVA is involved in the "C5 pathway," an alternative route for the synthesis of 5-aminolevulinic acid (ALA), the universal precursor to tetrapyrroles like heme and chlorophyll. For instance, the enzyme glutamate-1-semialdehyde aminomutase in bacteria such as Synechococcus elongatus catalyzes a transamination reaction to produce ALA. In other contexts, DOVA is recognized as a metabolite in pathways involving amino acids. L-alanine:4,5-dioxovaleric acid transaminase, an enzyme that can synthesize ALA from DOVA, has been studied, though its primary role may sometimes be catabolic.

Archaea: The specific metabolic role of 4,5-dioxopentanoic acid in Archaea is not as extensively detailed as in other domains. However, archaeal metabolism is known for its unique enzymes and pathways, some of which are hybrids of bacterial and eukaryotic systems. Research on thermophilic Archaea has identified various 2-oxoacid dehydrogenase multienzyme complexes involved in carbon metabolism, which process related keto acids. Some proposed metabolic pathways in archaea converge on 2,5-dioxopentanoic acid, a structural isomer of DOVA, which is subsequently converted into the citric acid cycle intermediate α-ketoglutarate (2-oxoglutarate). This suggests that the metabolism of dioxo-pentanoic acids is integrated into central carbon metabolism in this domain.

Eukarya: In eukaryotes, DOVA plays a dual role. It is recognized as a precursor in an alternative pathway for heme biosynthesis. Studies in rats have shown that the 5-carbon skeleton of DOVA can be incorporated into ALA and subsequently into hepatic and erythroid heme. This pathway is catalyzed by the enzyme L-alanine:4,5-dioxovaleric acid transaminase (also known as aminolevulinate aminotransferase), which has been identified and characterized in yeast species like Candida albicans and Saccharomyces cerevisiae. Conversely, DOVA is also a catabolite of ALA. In the protozoan parasite Trypanosoma cruzi, low levels of DOVA transaminase activity have been detected, though the parasite cannot fully metabolize the ALA it produces. In mammals, the accumulation of ALA and its subsequent oxidation to DOVA is linked to the pathophysiology of diseases like acute intermittent porphyria, where DOVA's ability to alkylate DNA is a significant concern.

The table below provides a comparative overview of the biochemical functions of 4,5-dioxopentanoic acid.

Table 2: Comparative Roles of 4,5-Dioxopentanoic Acid Across Biological Domains

| Biological Domain | Documented Role(s) | Key Enzymes/Pathways | Organism Examples | Reference(s) |

|---|---|---|---|---|

| Bacteria | Precursor in ALA biosynthesis | C5 Pathway, Glutamate-1-semialdehyde aminomutase, L-alanine:4,5-dioxovaleric acid transaminase | Synechococcus elongatus | |

| Archaea | Metabolism of related dioxo acids | 2-oxoacid dehydrogenase complexes, Citric Acid Cycle | Thermophilic archaea | , |

| Eukarya | Precursor in alternative heme synthesis; Catabolite of ALA; DNA alkylating agent | L-alanine:4,5-dioxovaleric acid transaminase | Rat (Rattus norvegicus), Yeast (Saccharomyces cerevisiae, Candida albicans), Trypanosoma cruzi | ,,, |

Table of Compounds

| Compound Name | Synonyms |

|---|---|

| 4,5-Dioxopentanoic acid | 4,5-Dioxovaleric acid, gamma-delta-Dioxovaleric acid |

| 5-Aminolevulinic acid | δ-Aminolevulinic acid, dALA, 5-Amino-4-oxopentanoic acid |

| 2'-Deoxyguanosine | dGuo |

| α-Ketoglutarate | 2-Oxoglutaric acid |

| 2,5-Dioxopentanoic acid | |

| Heme | |

| Chlorophyll | |

| L-alanine |

Advanced Methodologies for Research on 4,5 Dioxopentanoic Acid

Spectroscopic Techniques for Detection and Characterization of 4,5-Dioxopentanoic Acid

Spectroscopy is a cornerstone in the analysis of 4,5-dioxopentanoic acid, offering detailed information about its molecular structure and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying metabolites in biological samples. researchgate.net In the context of metabolic studies, ¹H NMR is particularly valuable as it is inherently quantitative, meaning the signal intensity is directly proportional to the number of nuclei, allowing for the determination of metabolite concentrations. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for 4,5-Dioxopentanoic Acid (Note: These are predicted values and actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 | ~2.5 | Triplet |

| H3 | ~2.8 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,5-Dioxopentanoic Acid (Note: These are predicted values and actual experimental values may vary.)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (Carboxylic Acid) | ~175 |

| C2 | ~30 |

| C3 | ~35 |

| C4 (Ketone) | ~200 |

Mass Spectrometry (MS) Applications for Quantitative and Qualitative Analysis

Mass spectrometry (MS) is an indispensable tool for both the identification (qualitative analysis) and measurement (quantitative analysis) of 4,5-dioxopentanoic acid due to its high sensitivity and selectivity.

For qualitative analysis, electron ionization (EI) mass spectrometry can be used to generate a characteristic fragmentation pattern. While a specific EI-MS spectrum for 4,5-dioxopentanoic acid is not available, the fragmentation of the closely related 4-oxopentanoic acid (levulinic acid) provides insight. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). libretexts.org For 4-oxopentanoic acid, prominent peaks are observed at m/z 71 and 43, corresponding to characteristic fragments. massbank.eunist.gov

For quantitative analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers high specificity by selecting a precursor ion corresponding to the deprotonated molecule [M-H]⁻ and then monitoring specific product ions after fragmentation. A validated LC-MS/MS method for the related 3-oxopentanoic acid demonstrated a quantitative range of 0.156-10 µg/mL in human plasma, showcasing the sensitivity of this approach. nih.gov Such methods often involve simple sample preparation, like protein precipitation, and achieve high recovery and precision. nih.gov

Table 3: Characteristic Mass Spectrometry Fragments for 4-Oxopentanoic Acid (as a proxy for 4,5-Dioxopentanoic Acid)

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 116 | Low | Molecular Ion [M]⁺ |

| 99 | Moderate | [M-OH]⁺ |

| 71 | High | [M-COOH]⁺ or [CH₃CO(CH₂)₂]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Data derived from NIST Mass Spectrometry Data Center for 4-Oxopentanoic acid. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the structural elucidation of 4,5-dioxopentanoic acid.

IR spectroscopy is used to identify the functional groups present in a molecule. For 4,5-dioxopentanoic acid, the IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the carboxylic acid, ketone, and aldehyde groups. The carboxylic acid would also exhibit a broad O-H stretching band. The C=O stretches for ketones and aldehydes typically appear in the range of 1700-1740 cm⁻¹, while the carboxylic acid C=O stretch is found around 1700-1725 cm⁻¹. The NIST database provides an IR spectrum for the related 4-oxopentanoic acid, which shows a very broad absorption from 2500-3300 cm⁻¹ (O-H stretch) and a strong, sharp peak around 1715 cm⁻¹ (C=O stretches). nist.gov

UV-Vis spectroscopy provides information about conjugated systems and electronic transitions. masterorganicchemistry.com Dicarbonyl compounds like 4,5-dioxopentanoic acid are known to absorb in the UV region. tandfonline.com The primary absorption is due to the n→π* transition of the carbonyl groups, which for simple ketones and aldehydes occurs in the 270-300 nm range. masterorganicchemistry.com The presence of two carbonyl groups in close proximity can influence the absorption maximum. Studies on α-dicarbonyls show that they can have absorbance maxima in the near-UV region, which can be important for their atmospheric photochemistry. researchgate.net

Table 4: Expected Infrared Absorption Bands for 4,5-Dioxopentanoic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Ketone | C=O Stretch | 1710-1720 |

| Aldehyde | C=O Stretch | 1720-1740 |

Chromatographic Separation Techniques for 4,5-Dioxopentanoic Acid and its Metabolites

Chromatographic methods are essential for isolating 4,5-dioxopentanoic acid from complex biological mixtures prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of keto acids. nih.gov Due to the polarity of 4,5-dioxopentanoic acid, reversed-phase HPLC is a suitable method for its separation. sielc.com A common strategy involves derivatization to enhance detection, especially when using fluorescence detectors. Reagents such as o-phenylenediamine (B120857) or 1,2-diamino-4,5-methylenedioxybenzene (DMB) react with α-keto acids to form highly fluorescent quinoxaline (B1680401) derivatives. jst.go.jprsc.orgrsc.org This approach significantly improves the sensitivity and selectivity of the analysis, with detection limits in the nanomolar range. rsc.org

The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govjst.go.jp For LC-MS applications, volatile buffers such as formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

Table 5: Example HPLC Conditions for the Analysis of Keto Acids

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | nih.govjst.go.jp |

| Mobile Phase | Acetonitrile/Water with Formic or Phosphoric Acid | sielc.com |

| Derivatization Reagent | o-phenylenediamine, DMB | jst.go.jprsc.orgrsc.org |

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and polar nature of keto acids like 4,5-dioxopentanoic acid, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.govnih.gov

A common derivatization strategy involves a two-step process. First, the keto groups are protected, often through oximation with a reagent like O-methylhydroxylamine or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comresearchgate.net This is followed by silylation of the carboxylic acid group using reagents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) or tert-butyldimethylsilylation. ajou.ac.kr Extractive alkylation is another approach that has been successfully used for the GC analysis of branched-chain α-keto acids. nih.gov These derivatization methods not only improve the chromatographic properties but can also enhance the sensitivity of detection, particularly when using an electron capture detector (ECD) with halogenated derivatives or a mass spectrometer. sigmaaldrich.com

Table 6: Common Derivatization Reagents for GC Analysis of Keto Acids

| Functional Group Targeted | Derivatization Reagent | Resulting Derivative | Reference |

|---|---|---|---|

| Keto/Aldehyde Groups | O-methylhydroxylamine | Methoxime | researchgate.net |

| Keto/Aldehyde Groups | PFBHA | PFB-oxime | sigmaaldrich.com |

| Carboxylic Acid Group | MSTFA | Trimethylsilyl (TMS) ester | ajou.ac.kr |

Isotopic Tracing and Fluxomics Approaches for Investigating 4,5-Dioxopentanoic Acid Metabolism

Isotopic tracing is a powerful technique used to follow the metabolic fate of molecules by replacing one or more of their atoms with a specific isotope. When applied to the study of 4,5-dioxopentanoic acid, this methodology involves introducing isotopically labeled precursors into a biological system and then tracking the incorporation of the isotope into 4,5-dioxopentanoic acid and its related metabolites. This allows researchers to delineate the metabolic pathways leading to its formation and degradation.

Fluxomics, a related and often complementary approach, focuses on quantifying the rate of metabolic reactions, or fluxes, within a biological system at a steady state. nih.gov By combining isotopic tracing data with metabolic network models, fluxomics can provide a dynamic view of the metabolic system, revealing the flow of metabolites through various pathways. For instance, by using ¹³C-labeled glucose or glutamine, researchers can trace the carbon backbone through central carbon metabolism and into pathways that may produce 4,5-dioxopentanoic acid. nih.gov The distribution of ¹³C in the resulting metabolites, known as mass isotopomer distribution (MID), is measured by mass spectrometry and provides crucial information for calculating metabolic fluxes. nih.gov

The choice of isotopic tracer is critical and depends on the specific metabolic pathway being investigated. nih.gov For example, to probe the pentose (B10789219) phosphate (B84403) pathway's connection to 4,5-dioxopentanoic acid, specifically labeled glucose tracers like [1,2-¹³C₂]glucose can be utilized. nih.gov The resulting labeling patterns in downstream metabolites can elucidate the contributions of different pathways to the synthesis of 4,5-dioxopentanoic acid precursors.

Table 1: Commonly Used Isotopic Tracers in Metabolic Research

| Isotopic Tracer | Primary Metabolic Pathway Traced | Information Gained |

| [U-¹³C₆]Glucose | Central Carbon Metabolism | General overview of glucose utilization |

| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway | Distinguishes between different glucose catabolism routes |

| [U-¹³C₅]Glutamine | TCA Cycle Anaplerosis | Quantifies the contribution of glutamine to the TCA cycle |

| ¹⁵N-labeled Amino Acids | Amino Acid Metabolism | Traces the fate of nitrogen and amino acid carbon skeletons |

Enzymatic Assays for Kinetic and Mechanistic Studies of 4,5-Dioxopentanoic Acid Interconversions

Enzymatic assays are fundamental for characterizing the enzymes involved in the metabolism of 4,5-dioxopentanoic acid. These assays allow for the determination of key kinetic parameters such as the Michaelis constant (K_m), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). V_max itself represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is often expressed as k_cat/K_m, where k_cat is the turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.

Mechanistic studies, on the other hand, aim to elucidate the step-by-step process of the enzymatic reaction. This can involve identifying reaction intermediates, determining the order of substrate binding and product release, and understanding the chemical mechanism of catalysis. Techniques such as spectrophotometry, fluorometry, and high-performance liquid chromatography (HPLC) are commonly employed to monitor the progress of the enzymatic reaction by measuring the disappearance of the substrate or the appearance of the product over time.

For enzymes that interconvert 4,5-dioxopentanoic acid, a typical assay might involve incubating the purified enzyme with 4,5-dioxopentanoic acid and any necessary cofactors (e.g., NADH, NADPH, ATP) and then measuring the change in concentration of a product or cofactor. For example, if the reaction involves the oxidation or reduction of a pyridine (B92270) nucleotide, the change in absorbance at 340 nm can be continuously monitored.

Table 2: Key Parameters Determined from Enzymatic Assays

| Parameter | Description | Significance |

| K_m (Michaelis Constant) | Substrate concentration at ½ V_max | Reflects the affinity of the enzyme for its substrate. |

| V_max (Maximum Velocity) | Maximum rate of reaction at saturating substrate concentration | Indicates the catalytic capacity of the enzyme. |

| k_cat (Turnover Number) | Number of substrate molecules converted per enzyme site per unit time | Measures the intrinsic catalytic rate of the enzyme. |

| k_cat/K_m | Catalytic Efficiency | Represents the overall efficiency of the enzyme at low substrate concentrations. |

Genetic and Molecular Biology Tools for Studying 4,5-Dioxopentanoic acid Pathways

Gene Perturbation (Knockout/Knockdown) Models in Model Organisms

Gene perturbation techniques are invaluable for understanding the physiological role of specific genes and pathways involved in 4,5-dioxopentanoic acid metabolism. By creating knockout (complete gene deletion) or knockdown (reduced gene expression) models in organisms such as Escherichia coli, yeast (Saccharomyces cerevisiae), or even in cultured mammalian cells, researchers can observe the resulting phenotypic changes, including alterations in the levels of 4,5-dioxopentanoic acid. nih.govnih.gov

For instance, if a gene suspected to encode an enzyme that degrades 4,5-dioxopentanoic acid is knocked out, an accumulation of this compound would be expected. Conversely, knocking out a gene in its synthesis pathway should lead to a decrease in its concentration. These experiments provide strong evidence for the function of the targeted gene in the context of the whole organism's metabolism. The effects of these genetic perturbations are often analyzed using metabolomics techniques to obtain a comprehensive view of the metabolic rearrangements that occur.

Recombinant Protein Expression and Purification for Enzymatic Characterization

To perform detailed in vitro studies of the enzymes involved in 4,5-dioxopentanoic acid metabolism, it is often necessary to produce them in large quantities and in a pure form. This is achieved through recombinant protein expression and purification. The gene encoding the enzyme of interest is cloned into an expression vector, which is then introduced into a suitable host organism, such as E. coli or yeast. nih.gov The host organism is then cultured under conditions that induce the expression of the recombinant protein.

Following expression, the cells are harvested, and the protein is purified from the cell lysate using a series of chromatographic techniques. A common strategy is to add a "tag" (e.g., a polyhistidine-tag) to the recombinant protein, which allows for its specific capture and purification via affinity chromatography. Once purified, the enzyme can be used in the enzymatic assays described in section 6.4 to determine its kinetic and mechanistic properties without the interference of other cellular components. This detailed biochemical characterization is crucial for a complete understanding of how 4,5-dioxopentanoic acid is metabolized. nih.gov

Theoretical and Computational Investigations of 4,5 Dioxopentanoic Acid

Quantum Chemical Calculations for Molecular Properties and Reactivity

There is a notable absence of published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT), specifically for 4,5-dioxopentanoic acid. While computational chemistry is a powerful tool for elucidating molecular properties and reactivity, this has not yet been applied to this molecule in the available literature.

Quantum chemical calculations could, in theory, provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO), electrostatic potential, and vibrational frequencies of 4,5-dioxopentanoic acid. Such data would be instrumental in predicting its reactivity, stability, and potential interaction sites. For instance, studies on other dicarbonyl compounds have utilized these methods to understand their chemical behavior. However, specific calculated values and detailed molecular property tables for 4,5-dioxopentanoic acid are not present in the current body of scientific work.

Molecular Docking and Dynamics Simulations of 4,5-Dioxopentanoic Acid-Enzyme Interactions

Computational studies involving molecular docking and molecular dynamics (MD) simulations to investigate the interaction of 4,5-dioxopentanoic acid with enzymes are not found in the reviewed literature. 4,5-Dioxopentanoic acid is structurally related to key metabolites, such as intermediates in the heme biosynthesis pathway. Enzymes within this pathway, like aminolevulinate dehydratase, would be logical targets for such computational studies.

Molecular docking could predict the binding affinity and preferred orientation of 4,5-dioxopentanoic acid within an enzyme's active site, while MD simulations could offer a dynamic view of the stability of the enzyme-ligand complex and the conformational changes that may occur upon binding. The absence of such studies means that the specific interactions, binding energies, and the dynamic behavior of 4,5-dioxopentanoic acid with any potential protein targets remain computationally unexplored.

Structure-Activity Relationship (SAR) Studies of 4,5-Dioxopentanoic Acid Analogs

There is no available research on the structure-activity relationships (SAR) of 4,5-dioxopentanoic acid analogs. SAR studies are crucial for understanding how modifications to a chemical structure affect its biological activity, and they form the basis of rational drug design.

For such studies to be conducted, a series of analogs of 4,5-dioxopentanoic acid would need to be synthesized and tested for a specific biological activity. The resulting data could then be used to build computational QSAR (Quantitative Structure-Activity Relationship) models. To date, no such research has been published, leaving the exploration of the chemical space around 4,5-dioxopentanoic acid and its potential for therapeutic applications an open area for future investigation.

Future Research Horizons for 4,5-Dioxopentanoic Acid: A Roadmap

While the scientific community has extensively characterized many metabolic pathways, the roles of numerous small molecules are still emerging. One such compound, 4,5-Dioxopentanoic acid, also known as 4,5-dioxovaleric acid, remains largely enigmatic. However, preliminary findings in algae suggest its potential significance, opening the door to a host of future research avenues. This article explores the prospective research directions for elucidating the metabolic and regulatory functions of 4,5-Dioxopentanoic acid, leveraging cutting-edge methodologies to unravel its biological importance.

Q & A

Basic Research Questions

Q. What are the established laboratory methods for synthesizing 4,5-Dioxopentanoic acid, and how are purity and yield optimized?

- Methodological Answer : The compound is synthesized via esterification and oxidation reactions. For example, dimethyl 3-(dioxo ethyl)glutarate (R = R' = CH₃) can be hydrolyzed under acidic conditions to yield 4,5-Dioxopentanoic acid. Purification typically involves recrystallization or column chromatography, with yield optimization dependent on reaction temperature and catalyst selection (e.g., sulfuric acid for ester hydrolysis). Purity is validated via melting point analysis and thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for characterizing 4,5-Dioxopentanoic acid’s structural features?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying carbonyl groups and carboxylic acid protons. Infrared (IR) spectroscopy confirms the presence of ketone (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3000 cm⁻¹) functional groups. Mass spectrometry (MS) provides molecular ion peaks ([M+H]⁺) for molecular weight validation. Cross-referencing with literature data ensures structural accuracy .

Q. How is 4,5-Dioxopentanoic acid handled safely in laboratory settings due to its reactivity?

- Methodological Answer : The compound’s α,β-diketone moiety makes it prone to oxidation. Safe handling requires inert atmospheres (e.g., nitrogen gloveboxes), cold storage (0–6°C), and avoidance of strong bases or reducing agents. Personal protective equipment (PPE) and fume hoods are mandatory during synthesis to mitigate exposure risks .

Advanced Research Questions

Q. What metabolic pathways involve 4,5-Dioxopentanoic acid, and how can its enzymatic interactions be experimentally validated?

- Methodological Answer : In microbial systems, 4,5-Dioxopentanoic acid is an intermediate in the conversion of α-ketoglutarate to 1,4-butanediol. Enzymatic validation involves:

- Step 1 : Purifying recombinant enzymes (e.g., 2,5-dioxopentanoate reductase) via affinity chromatography.

- Step 2 : Conducting in vitro assays with NADPH/NADH cofactors, monitoring substrate depletion via HPLC or UV-Vis spectroscopy.

- Step 3 : Kinetic analysis (Km, Vmax) to quantify enzyme efficiency .

Q. How can researchers resolve contradictions in reported reactivity profiles of 4,5-Dioxopentanoic acid across studies?

- Methodological Answer : Contradictions often arise from varying experimental conditions (e.g., pH, solvent polarity). A systematic approach includes:

- Controlled Replication : Reproduce studies under standardized conditions (buffered solutions, controlled temperatures).

- Multivariate Analysis : Use Design of Experiments (DoE) to isolate variables influencing reactivity.

- Cross-Validation : Compare results with computational models (e.g., DFT calculations for reaction pathways) .

Q. What advanced statistical methods are recommended for analyzing dose-response or kinetic data involving 4,5-Dioxopentanoic acid?

- Methodological Answer :

- Non-linear Regression : Fit kinetic data (e.g., Michaelis-Menten curves) using software like GraphPad Prism.

- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets.

- Bayesian Inference : Model uncertainty in dose-response relationships when sample sizes are limited .

Data Analysis and Interpretation

Q. How should researchers integrate contradictory data into a cohesive narrative for publication?

- Methodological Answer :

- Triangulation : Cross-reference contradictory results with orthogonal techniques (e.g., NMR vs. X-ray crystallography).

- Error Propagation Analysis : Quantify measurement uncertainties using tools like Monte Carlo simulations.

- Contextual Discussion : Link discrepancies to methodological limitations (e.g., solvent effects on NMR chemical shifts) .

Q. What strategies ensure robust reproducibility in studies involving 4,5-Dioxopentanoic acid?

- Methodological Answer :

- Open Science Practices : Publish raw NMR/MS spectra and synthetic protocols in supplementary materials.

- Collaborative Validation : Partner with independent labs to replicate key findings.

- Pre-registration : Document hypotheses and experimental designs prior to data collection to reduce bias .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.